molecular formula C20H18FN3O2S2 B2459463 N-(3-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-66-3

N-(3-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2459463
CAS No.: 941984-66-3
M. Wt: 415.5
InChI Key: MOTNOWPLQDEQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(3-Acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide" is a synthetic compound featuring a thiazole core substituted with a 4-fluorobenzylthio group and an acetamide-linked 3-acetamidophenyl moiety. Its structure combines elements of thiazole heterocycles, fluorinated aromatic systems, and acetamide functionalities, which are commonly associated with diverse biological activities, including enzyme inhibition and antimicrobial properties . This article provides a detailed comparison of this compound with structurally and functionally analogous derivatives, emphasizing synthesis, physicochemical properties, and biological performance.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c1-13(25)22-16-3-2-4-17(9-16)23-19(26)10-18-12-28-20(24-18)27-11-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTNOWPLQDEQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound with a unique molecular structure that includes acetamide and thiazole moieties. Its potential applications in medicinal chemistry, particularly in drug development, have garnered attention due to its biological activity, especially as an enzyme inhibitor. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18FN3O2S2C_{20}H_{18}FN_3O_2S_2, with a molecular weight of 415.5 g/mol. The presence of functional groups such as acetamido and thiazole suggests significant potential for biological interactions.

Preliminary studies indicate that this compound may act as an inhibitor of glutamate decarboxylase (GAC), an enzyme critical for neurotransmitter regulation in the central nervous system. This inhibition could have implications for treating neurological disorders where GAC plays a pivotal role.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against GAC, suggesting a structure-activity relationship (SAR) where modifications to substituents can enhance efficacy while minimizing off-target effects.

Anticancer Activity

A related class of compounds has shown promising results against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated high in vitro potency against resistant cancer types, including melanoma and chronic myeloid leukemia (CML). These compounds induce cell death through mechanisms involving apoptosis and autophagy .

Research Findings and Case Studies

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

StudyBiological ActivityKey Findings
Enzyme InhibitionSignificant inhibition of glutamate decarboxylase; potential for neurological disorder treatment.
Anticancer ActivityHigh potency against melanoma and CML; induces apoptosis and autophagy.
Antidiabetic PotentialInhibition of α-glucosidase; implications for diabetes management.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Reacting a suitable thioamide with a haloketone under basic conditions.
  • Introduction of the Acetamido Group : This can be achieved through acylation reactions.
  • Attachment of the Fluorobenzyl Group : A nucleophilic substitution reaction where fluorobenzylthiol reacts with an electrophile is commonly employed.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-fluorobenzyl in the target compound) enhance enzyme-binding affinity compared to non-fluorinated analogs (e.g., benzylthio derivatives in ).
  • Acetamide-linked aromatic systems (e.g., 3-acetamidophenyl) improve solubility and pharmacokinetic profiles compared to bulkier substituents like trimethoxyphenyl .

Key Observations :

  • The target compound’s synthesis likely follows a route similar to thiadiazole derivatives in , but with a fluorinated benzylthio group, which may reduce yield (e.g., 60% for fluorinated analogs in vs. 88% for benzylthio derivatives in ).
  • Click chemistry (used in ) offers higher yields and regioselectivity compared to traditional substitution methods.

Enzyme Inhibition

Select compounds and their inhibitory activities (KI values) against human carbonic anhydrases (hCAs):

Compound hCA I (KI, nM) hCA II (KI, nM) Reference
N-(4-Fluorophenyl)-2-(quinazolinonyl)acetamide (12) 548.6 Not reported
N-(4-Fluorobenzyl)-2-(quinazolinonyl)acetamide (18) 2048 Not reported
Trimethoxyphenyl-quinazolinone (C) GI50 = 3.16 µM

Key Observations :

  • Fluorinated aromatic systems (e.g., 4-fluorophenyl in ) exhibit stronger hCA I inhibition than non-fluorinated analogs, suggesting enhanced target interaction.
  • The target compound’s thiazole-thioether linkage may offer unique binding modes compared to quinazolinone-based inhibitors .

Antimicrobial Activity

Selected thiazole-acetamide derivatives and their MIC values:

Compound (Example) MIC Range (µg/mL) Target Pathogens Reference
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 6.25–12.5 S. aureus, E. coli
2-(3,4-Dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide (107e) 12.5 K. pneumoniae

Key Observations :

Physical and Chemical Properties

A comparison of melting points (m.p.) and purity:

Compound Type m.p. Range (°C) Purity (%) Reference
Thiadiazole-acetamides (e.g., 5h) 133–170 74–88
Triazinoindole derivatives (e.g., 23) Not reported >95
Benzothiazole-triazole hybrids (e.g., 9c) 135–136 95

Key Observations :

  • Higher purity (>95%) is achieved in triazinoindole derivatives due to optimized chromatographic methods, whereas thiadiazole derivatives show moderate purity (74–88%).
  • The target compound’s m.p. is expected to align with fluorinated thiazole analogs (~135–140°C) based on structural similarities .

Q & A

Q. What are the established synthetic routes for N-(3-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.
  • Step 2: Introduction of the 4-fluorobenzylthio group through nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or ethanol).
  • Step 3: Acetamide coupling via reaction of the thiazole intermediate with 3-acetamidophenylacetic acid using carbodiimide coupling agents (e.g., EDC/HOBt).
    Key conditions include temperature control (60–80°C) and inert atmospheres to prevent oxidation. Characterization relies on NMR (¹H/¹³C) and mass spectrometry for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing thiazole C-H from aromatic acetamide protons).
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., C₁₉H₁₈FN₃O₂S₂).
  • X-ray Crystallography: Resolves bond angles and intramolecular interactions (e.g., hydrogen bonding between acetamide and thiazole groups) .
  • HPLC-PDA: Assesses purity (>95% typically required for biological assays) .

Q. What are the primary biological activities reported for this compound?

  • Anticancer: Moderate cytotoxicity (IC₅₀: 10–50 µM) against human cancer lines (e.g., MCF-7, A549) via thiazole-mediated disruption of microtubule assembly .
  • Antimicrobial: Activity against gram-positive bacteria (MIC: 8–32 µg/mL) attributed to the 4-fluorobenzylthio moiety disrupting cell wall synthesis .
  • Enzyme Inhibition: Potential inhibition of cyclooxygenase-2 (COX-2) due to structural similarity to diarylthiazole inhibitors .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics in thioether formation .
  • Catalytic Additives: Employ triethylamine or DMAP to accelerate coupling reactions and reduce side products .
  • Purification Strategies: Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) for >98% purity .
  • Reaction Monitoring: Use TLC (Rf ~0.5 in 7:3 hexane:EtOAc) to track intermediate formation .

Q. How should conflicting bioactivity data across studies be resolved?

Example contradiction: Discrepancies in reported IC₅₀ values for anticancer activity.

  • Variables to Assess:
    • Cell Line Specificity: Check for differences in P-glycoprotein expression (e.g., MCF-7 vs. HeLa).
    • Assay Conditions: Compare incubation times (24 vs. 48 hr) and serum concentrations in media.
    • Structural Analogues: Evaluate substituent effects (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl in related compounds) .
  • Methodological Replication: Repeat assays with standardized protocols (e.g., MTT vs. SRB viability tests) .

Q. What strategies are recommended for elucidating the mechanism of action?

  • Molecular Docking: Screen against Protein Data Bank targets (e.g., tubulin β-chain PDB: 1SA0) to predict binding interactions .
  • Cellular Pathway Analysis: Use RNA-seq to identify dysregulated genes (e.g., apoptosis markers like Bcl-2/Bax) post-treatment .
  • Enzyme Assays: Test inhibition of COX-2 or topoisomerase II using fluorometric substrates .
  • Metabolomics: Profile intracellular ATP/ADP ratios to assess energy metabolism disruption .

Q. How do substituent modifications influence bioactivity?

Substituent Activity Trend Key Data
4-FluorobenzylthioEnhanced anticancer activityIC₅₀: 12 µM (MCF-7)
3-ChlorobenzylthioImproved antimicrobial potencyMIC: 8 µg/mL (S. aureus)
4-MethoxybenzylthioReduced cytotoxicityIC₅₀: >100 µM (A549)
Rational design should prioritize electron-withdrawing groups (e.g., -F, -Cl) to enhance target binding .

Q. What are the best practices for stability studies under biological conditions?

  • pH Stability: Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24–72 hr; monitor degradation via HPLC .
  • Plasma Stability: Use human plasma to assess esterase-mediated hydrolysis of the acetamide group .
  • Light Sensitivity: Store solutions in amber vials to prevent photodegradation of the thiazole ring .

Q. How can researchers validate target engagement in cellular models?

  • Fluorescence Labeling: Conjugate with FITC or Cy5 for live-cell imaging of intracellular localization .
  • Knockdown/Overexpression: Use siRNA or CRISPR to silence putative targets (e.g., tubulin) and assess resistance .
  • Thermal Shift Assay (TSA): Measure protein melting shifts to confirm direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.